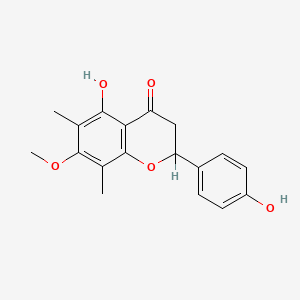

Angophorol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Angophorol involves the extraction from natural sources such as the culm fern, Pterocarpus indicus. The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography . The specific reaction conditions for the synthesis of this compound from its precursors are not extensively documented in the literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction using solvents like ethanol or methanol. The crude extract is further purified using chromatographic techniques to obtain high-purity this compound .

化学反応の分析

Types of Reactions

Angophorol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

科学的研究の応用

Angophorol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

Biology: Investigated for its effects on cell growth and apoptosis, particularly in cancer cell lines.

Medicine: Explored for its potential anticancer properties and therapeutic applications in treating leukemia and other cancers.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

作用機序

Angophorol exerts its effects primarily through the induction of apoptosis in cancer cells. The compound targets various molecular pathways involved in cell growth and survival. It inhibits key enzymes and signaling pathways, leading to the activation of caspases and the subsequent apoptosis of cancer cells . The exact molecular targets and pathways are still under investigation, but it is known to affect the PI3K/Akt and MAPK signaling pathways .

類似化合物との比較

Angophorol is similar to other flavonoid compounds such as:

Myricetin: A natural flavonoid with antioxidant and anticancer properties.

Quercetin: Known for its anti-inflammatory and anticancer activities.

Kaempferol: Exhibits antioxidant, anti-inflammatory, and anticancer effects.

Uniqueness

What sets this compound apart is its specific anticancer activity through the induction of apoptosis in K562 cells, which is not as prominently observed in other flavonoids . Additionally, its unique chemical structure, with specific hydroxyl and methoxy groups, contributes to its distinct biological activities .

特性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-7,14,19,21H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWMSFMNICMFQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC)C)OC(CC2=O)C3=CC=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known natural sources of angophorol?

A1: this compound has been identified in the heartwood of Prunus sargentii [] and the fruits of Brucea javanica [].

Q2: Besides this compound, what other compounds were found alongside it in Vernonia chalybaea?

A2: Vernonia chalybaea yielded a new aliphatic tetrahydroxyl ether alongside known compounds such as 4 α,10 α-epoxyaromadendrane, friedelin, taraxasteryl acetate, pseudotaraxasteryl acetate, lupeyl acetate, lupeol, α-amiryn, β-amiryn, β-sitosterol, stigmasterol, 2,3-dimethyl-1,2,3-tri-hydroxybuthanol, this compound, this compound-7-O-glucoside, this compound-7-O-rutinoside, 3,7-dimethoxy-5,3',4'-trihydroxyflavone, and acacetin. []

Q3: What analytical techniques were used to identify and characterize this compound and other compounds in the mentioned research papers?

A3: All three research papers utilized spectroscopic analysis for structural determination of the isolated compounds. This likely included techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for characterizing organic molecules. Additionally, comparison with published spectral data was employed to confirm the identities of the known compounds. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)